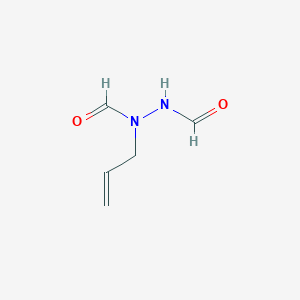

N-allyl-N'-formylformic hydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

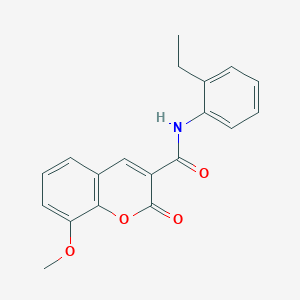

Übersicht

Beschreibung

“N-allyl-N’-formylformic hydrazide” is a chemical compound with the molecular formula C5H8N2O2 and a molecular weight of 128.13 . It is also known as N’-formyl-N-(prop-2-en-1-yl)formohydrazide . The compound is liquid in physical form .

Physical And Chemical Properties Analysis

N-allyl-N’-formylformic hydrazide is a liquid . Its molecular weight is 128.13 . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

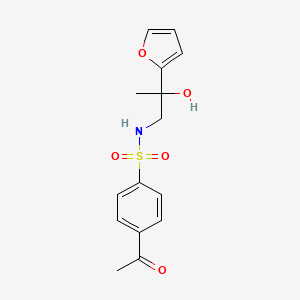

Antimicrobial Agents

Hydrazide–hydrazone derivatives, such as N-allyl-N’-formylformic hydrazide, have been found to display a wide variety of biological activities, including antibacterial , antitubercular , antifungal , anticancer , anti-inflammatory , anticonvulsant , antiviral , and antiprotozoal action . They are present in many bioactive molecules and are frequently encountered in scientific literature for their antimicrobial activity .

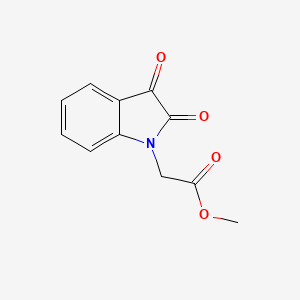

Synthesis of Heterocyclic Scaffolds

The azomethine group (–NH–N=CH–) connected with the carbonyl group in hydrazide–hydrazones is responsible for their different pharmaceutical applications and makes possible the synthesis of different heterocyclic scaffolds . These include 1,3,4-oxadiazolines, azetidin-2-ones, coumarins, 1,3-thiazolidin-4-ones, and 1,3-benzothiazin-4-ones .

Photocatalytic Radical Carbophosphorylation/Cyclization

A photocatalytic radical carbophosphorylation/cyclization of N-homoallyl aldehyde hydrazones with phosphine oxides was developed under metal-free conditions, achieving phosphorylated tetrahydropyridazines in yields up to 95% . This process can also be applied to N-allyl aldehyde hydrazones .

Environmental Research

N-allyl-N’-formylformic hydrazide has been studied for its effects on ecosystems and its role in pollution management. It has shown potential as an environmentally friendly alternative for controlling microbial growth and reducing pollution.

Safety and Hazards

The safety data sheet for N-allyl-N’-formylformic hydrazide indicates that it is classified under GHS07, with the signal word “Warning”. Hazard statements include H302, H312, and H332. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Zukünftige Richtungen

While specific future directions for N-allyl-N’-formylformic hydrazide are not mentioned in the search results, research in the field of N-allyl compounds and hydrazides is ongoing. For example, new methods for the synthesis of indoles using alkynes and nitrogen sources are being developed . Another area of research involves the synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides .

Eigenschaften

IUPAC Name |

N-[formyl(prop-2-enyl)amino]formamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-2-3-7(5-9)6-4-8/h2,4-5H,1,3H2,(H,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMKUGFVTHUUDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(C=O)NC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-N'-formylformic hydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-carbamoyl-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2730787.png)

![(E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B2730791.png)

![6-benzyl-1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2730800.png)

![[1-(Thiophene-2-carbonyl)piperidin-3-yl]methanesulfonyl fluoride](/img/structure/B2730801.png)

![Oxiran-2-yl-[2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B2730803.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-5-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2730804.png)

![N-(4-bromo-3-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2730806.png)